molecular formula C6H10O2 B8817255 ETHYL CROTONATE

ETHYL CROTONATE

Cat. No.: B8817255
M. Wt: 114.14 g/mol
InChI Key: ZFDIRQKJPRINOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl crotonate is an organic chemical compound with the molecular formula C₆H₁₀O₂. It is a colorless liquid at room temperature and is commonly used as a plasticizer for acrylic resins and as a solvent for cellulose esters. This compound has a pungent odor and is soluble in water .

Preparation Methods

Ethyl crotonate can be synthesized through various methods. One common synthetic route involves the esterification of crotonic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by distillation .

Industrial production of this compound often involves the oxidation of crotonaldehyde. This method is advantageous due to its efficiency and scalability .

Chemical Reactions Analysis

Ethyl crotonate undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents like zinc and sulfuric acid for reduction, and halogens for substitution reactions. The major products formed from these reactions include crotonic acid, butyric acid, and 2,3-dihalobutyric acids .

Mechanism of Action

The mechanism of action of ethyl crotonate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release crotonic acid and ethanol. The released crotonic acid can participate in various biochemical pathways, including those involved in fatty acid metabolism .

Comparison with Similar Compounds

Ethyl crotonate can be compared with other similar compounds such as:

This compound is unique due to its specific applications as a plasticizer and solvent, as well as its role in the synthesis of complex organic molecules .

Properties

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

ethyl but-2-enoate

InChI

InChI=1S/C6H10O2/c1-3-5-6(7)8-4-2/h3,5H,4H2,1-2H3

InChI Key

ZFDIRQKJPRINOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC

boiling_point

137.25 °C

physical_description

Colorless liquid with a pungent odor;  [CAMEO]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL CROTONATE
Reactant of Route 2
Reactant of Route 2
ETHYL CROTONATE
Reactant of Route 3
Reactant of Route 3
ETHYL CROTONATE
Reactant of Route 4
Reactant of Route 4
ETHYL CROTONATE
Reactant of Route 5
Reactant of Route 5
ETHYL CROTONATE
Reactant of Route 6
Reactant of Route 6
ETHYL CROTONATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.